BENGHE Foundational & Exploratory

Check Availability & Pricing

CAS 129946-64-1: Technical Guide to Research
Applications

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-Fluoro-4-hydrazinylbenzonitrile
CAS No.: 129946-64-1
Cat. No.: B171813
Get Quote
. J

2-Fluoro-4-hydrazinylbenzonitrile: A Critical Scaffold for
Hsp90 & Kinase Inhibitor Synthesis
Executive Summary

CAS 129946-64-1, chemically identified as 2-Fluoro-4-hydrazinylbenzonitrile (also known as
4-hydrazino-2-fluorobenzonitrile), is a specialized nucleophilic building block used primarily in
the synthesis of nitrogen-containing heterocycles. Its most significant application lies in the
development of SNX-2112 and its prodrug SNX-5422, which are potent, orally active inhibitors
of Heat Shock Protein 90 (Hsp90).

This guide details the chemical utility of CAS 129946-64-1, specifically its role in constructing
the tetrahydroindazole pharmacophore essential for ATP-competitive inhibition of Hsp90. It
serves as a reference for medicinal chemists and pharmacologists working on targeted protein
degradation and kinase inhibitor discovery.

Chemical & Pharmacological Profile
Core Identity
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Property Detail
CAS Number 129946-64-1
Chemical Name 2-Fluoro-4-hydrazinylbenzonitrile

4-Hydrazino-2-fluorobenzonitrile; 2-Fluoro-4-

Synonyms hydrazinobenzonitrile

Molecular Formula C7HeFNs

Molecular Weight 151.14 g/mol

Functional Groups Hydrazine (-NHNH?3z), Nitrile (-CN), Fluorine (-F)

bri Reactivit Nucleophilic condensation with 1,3-diketones to
rimary Reactivi
Y Y form pyrazoles/indazoles.[1][2]

Structural Significance

The molecule features a hydrazine moiety para to a nitrile group, with a fluorine atom at the
ortho position.

o Hydrazine (-NHNH:z): Acts as a dinucleophile, enabling the formation of fused ring systems
(e.g., indazoles) which mimic the adenine ring of ATP, allowing the final drug to bind to the
ATP-binding pocket of kinases or chaperones.

e Fluorine (-F): Enhances metabolic stability and lipophilicity, often improving the
pharmacokinetic profile of the final drug candidate.

» Nitrile (-CN): Serves as a versatile handle for further functionalization (e.g., hydrolysis to
amides).

Mechanistic Pathways & Synthesis
The "Indazole Construction” Pathway

The primary utility of CAS 129946-64-1 is the synthesis of the tetrahydroindazole core found in
the Hsp90 inhibitor SNX-2112. The hydrazine group undergoes a condensation reaction with a
cyclic 1,3-diketone (e.g., 2-(trifluoroacetyl)dimedone).
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Figure 1. Synthesis of SNX-2112 Core via CAS 129946-64-1
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Figure 1: Role of CAS 129946-64-1 in constructing the SNX-2112 Pharmacophore

Click to download full resolution via product page

Mechanism of Action: Hsp90 Inhibition

Drugs derived from this intermediate (SNX-2112) function by binding to the N-terminal ATP-
binding pocket of Hsp90.[3][4] This prevents the chaperone from stabilizing "client proteins”
(often oncogenic drivers), leading to their degradation.

Figure 2: Downstream Effects of Hsp90 Inhibition[5]
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Figure 2: Mechanism of Action for SNX-2112
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Research Applications
Oncology (Solid Tumors & Hematological Malignancies)

The primary application of CAS 129946-64-1 is in the synthesis of SNX-2112 and SNX-5422
(the mesylate salt prodrug).

o Target: Hsp90 (Heat Shock Protein 90).[6][7][8][9]
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o Efficacy: These compounds have shown potent activity against multiple myeloma, breast
cancer (HER2+), and lung cancer (NSCLC) cell lines.

e Advantage: Unlike first-generation Hsp90 inhibitors (geldanamycins), the indazole scaffold
(derived from CAS 129946-64-1) avoids hepatotoxicity associated with quinone moieties.

Emerging Antiviral Research (SARS-CoV-2)

Recent studies (2021-2022) have repurposed SNX-5422 as a host-directed antiviral. Hsp90 is
required for the folding of viral polymerases.

o Application: Inhibition of SARS-CoV-2 replication machinery.[10]

» Mechanism: Destabilization of viral proteins that rely on host chaperones.

Kinase Inhibitor Discovery

Beyond Hsp90, the 2-fluoro-4-hydrazinylbenzonitrile scaffold is a versatile building block for:
o KIT Inhibitors: Targeting gastrointestinal stromal tumors (GIST).

o Pyrazole-based Kinase Inhibitors: The hydrazine is a standard reagent for creating pyrazole
libraries, a common motif in kinase inhibitors (e.g., similar to the chemistry used in
Pazopanib or Axitinib analogs).

Experimental Protocols
Protocol: Synthesis of CAS 129946-64-1

Note: This protocol describes the generation of the hydrazine intermediate from the
commercially available 2,4-difluorobenzonitrile.

Reagents: 2,4-Difluorobenzonitrile, Hydrazine hydrate, Ethanol (or Methanol).
o Preparation: Dissolve 2,4-difluorobenzonitrile (1.0 eq) in Ethanol (10 volumes).

o Addition: Cool the solution to 0°C. Add Hydrazine hydrate (2.0 - 3.0 eq) dropwise over 30
minutes. Caution: Exothermic reaction.
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e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-16 hours.
Monitor by TLC or LC-MS.

o Checkpoint: The fluorine at position 4 is more electrophilic and will be displaced
preferentially over the fluorine at position 2.

» Workup: Concentrate the solvent under reduced pressure.

 Purification: Triturate the residue with water or cold ethanol to precipitate the product. Filter
and dry under vacuum.

o Yield: Typically 60—80%.

o Appearance: Off-white to pale yellow solid.

Protocol: Condensation to Tetrahydroindazole (SNX

Core)
Reagents: CAS 129946-64-1, 2-(Trifluoroacetyl)dimedone, Acetic Acid.

¢ Mixing: Combine CAS 129946-64-1 (1.0 eq) and 2-(trifluoroacetyl)dimedone (1.0 eq) in
Acetic Acid.

¢ Cyclization: Heat the mixture to 80-100°C for 2—4 hours.
« |solation: Cool to RT. Pour into ice water. The indazole product should precipitate.

 Validation: Verify structure via NMR (check for disappearance of hydrazine protons and
formation of the pyrazole ring).

Data Summary: SNX-2112 Activity

The biological value of CAS 129946-64-1 is best demonstrated by the potency of its derivative,
SNX-2112.
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Cell Line Cancer Type IC50 (nM) Biological Effect

) Apoptosis, BCR-ABL
K562 CML (Leukemia) ~30 - 50

degradation
HER2 degradation,
BT-474 Breast (HER2+) 10-50
G1 arrest
AkKt/ERK pathway
A549 Lung (NSCLC) ~500 o
inhibition
) Inhibition of
MM.1S Multiple Myeloma 52 ) )
proliferation
o ] ] Kd (Dissociation
Hsp90 Binding (Biochemical) 16 - 30

Constant)

Data compiled from Chandarlapaty et al. and Lam et al. (See References).

Troubleshooting & Optimization

o Regioselectivity: In the synthesis of CAS 129946-64-1, ensure the temperature is controlled
(0°C start) to avoid double substitution (displacing both fluorines) or substitution at the wrong
position. The 4-position is naturally more reactive, but excess heat can lead to impurities.

 Stability: Hydrazines are prone to oxidation. Store CAS 129946-64-1 under an inert
atmosphere (Argon/Nitrogen) at -20°C if not using immediately.

o Safety: Hydrazines are potential genotoxins. All weighing and reactions should be performed
in a fume hood with appropriate PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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